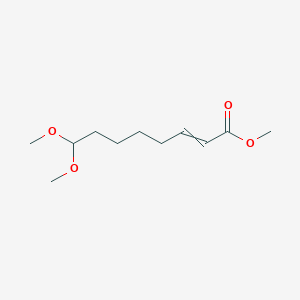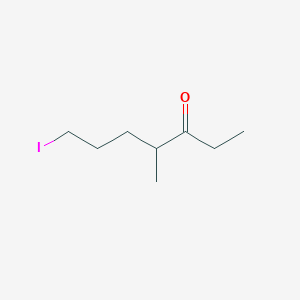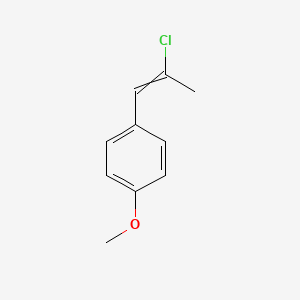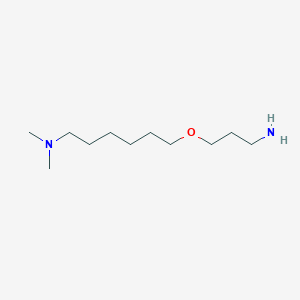
6-(3-Aminopropoxy)-N,N-dimethylhexan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(3-Aminopropoxy)-N,N-dimethylhexan-1-amine is an organic compound that belongs to the class of polyamines. Polyamines are small cationic molecules required for cellular proliferation and are detected at higher concentrations in most tumor tissues compared to normal tissues . This compound is characterized by the presence of an aminopropoxy group attached to a hexane chain, along with two dimethylamine groups.
Vorbereitungsmethoden
The synthesis of 6-(3-Aminopropoxy)-N,N-dimethylhexan-1-amine can be achieved through various synthetic routesThe reaction conditions typically involve the use of a base such as sodium hydride or potassium carbonate to facilitate the alkylation process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Analyse Chemischer Reaktionen
6-(3-Aminopropoxy)-N,N-dimethylhexan-1-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
6-(3-Aminopropoxy)-N,N-dimethylhexan-1-amine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its role in cellular proliferation and its potential as a therapeutic agent for cancer treatment . In medicine, it is explored for its potential use in drug development, particularly for targeting specific molecular pathways involved in disease progression. In industry, it is used in the production of polymers and other materials with specific properties .
Wirkmechanismus
The mechanism of action of 6-(3-Aminopropoxy)-N,N-dimethylhexan-1-amine involves its interaction with cellular components, particularly the polyamine transport system. It enters mammalian cells via this transport system and can induce oxidative stress in mitochondria at low concentrations . This oxidative stress is correlated with the induction of mitochondrial permeability transition and the triggering of pro-apoptotic pathways, making it a regulator of cell death. Additionally, it can increase the expression of antizyme, a protein that inhibits polyamine biosynthesis and transport, thereby regulating cell proliferation .
Vergleich Mit ähnlichen Verbindungen
6-(3-Aminopropoxy)-N,N-dimethylhexan-1-amine can be compared with other polyamines such as putrescine, spermidine, and spermine. These compounds share similar structural features and biological functions but differ in their specific chemical structures and effects on cellular processes . For example, spermidine and spermine are more commonly found in rapidly dividing tumor cells and growing tissues, while this compound has unique properties related to its synthetic versatility and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
112283-33-7 |
|---|---|
Molekularformel |
C11H26N2O |
Molekulargewicht |
202.34 g/mol |
IUPAC-Name |
6-(3-aminopropoxy)-N,N-dimethylhexan-1-amine |
InChI |
InChI=1S/C11H26N2O/c1-13(2)9-5-3-4-6-10-14-11-7-8-12/h3-12H2,1-2H3 |
InChI-Schlüssel |
NPDANUSOXATUMI-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCCCCCOCCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



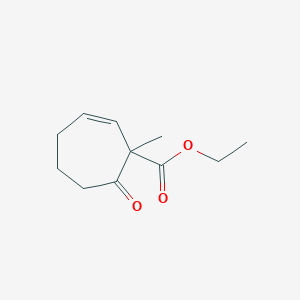
![Methyl bicyclo[2.2.2]octa-2,5-diene-2-carboxylate](/img/structure/B14301081.png)

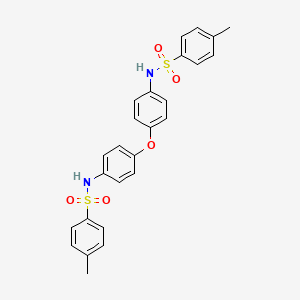
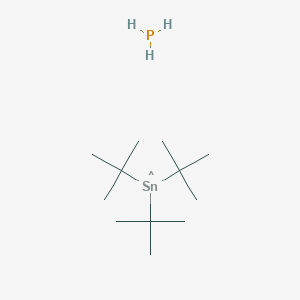
![2-[(E)-(1-Phenylethylidene)amino]benzoic acid](/img/structure/B14301106.png)
